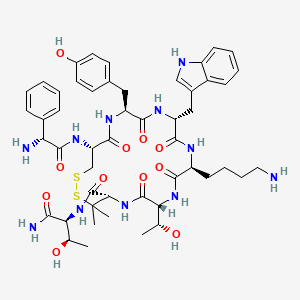
D-PhGly-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide is a synthetic peptide with a specific sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups such as Fmoc (Fluorenylmethyloxycarbonyl) are removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide: can undergo various chemical reactions, including:
Oxidation: The cysteine and penicillamine residues can form disulfide bonds upon oxidation.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide: has several scientific research applications:
Medicinal Chemistry: Used as a model compound to study peptide-receptor interactions and drug design.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Pharmacology: Explored as a potential therapeutic agent for targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and diagnostics.
Mechanism of Action
The mechanism of action of D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses.
Comparison with Similar Compounds
D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide: can be compared with other similar peptides, such as:
D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Ornithine-Threonine-Penicillamine-Threonine-Amide: Known for its role as a mu-opioid receptor antagonist.
D-Phenylalanine-Cysteine-Tyrosine-D-Tryptophan-Arginine-Threonine-Penicillamine-Threonine-Amide: Another peptide with similar structure but different receptor specificity.
These comparisons highlight the uniqueness of D-Phenylglycine-Cysteine-Tyrosine-D-Tryptophan-Lysine-Threonine-Penicillamine-Threonine-Amide
Properties
Molecular Formula |
C50H67N11O11S2 |
|---|---|
Molecular Weight |
1062.3 g/mol |
IUPAC Name |
(4S,7R,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-2-phenylacetyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-37(58-47(70)38(52)29-12-6-5-7-13-29)46(69)56-35(22-28-17-19-31(64)20-18-28)44(67)57-36(23-30-24-54-33-15-9-8-14-32(30)33)45(68)55-34(16-10-11-21-51)43(66)60-40(27(2)63)48(71)61-41/h5-9,12-15,17-20,24,26-27,34-41,54,62-64H,10-11,16,21-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,68)(H,56,69)(H,57,67)(H,58,70)(H,59,72)(H,60,66)(H,61,71)/t26-,27-,34+,35+,36-,37+,38-,39+,40-,41+/m1/s1 |
InChI Key |
MAYLVNQSAJCEEF-XGMLMNQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](C5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(C5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


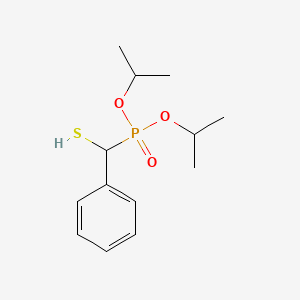

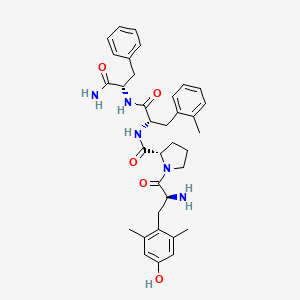
![[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848348.png)
![[(4R,4aR,7S,7aR,12bS)-9-benzoyloxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848355.png)
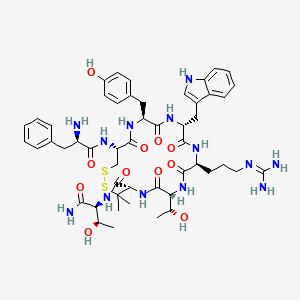
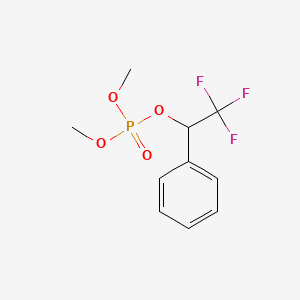
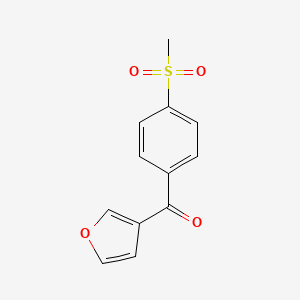
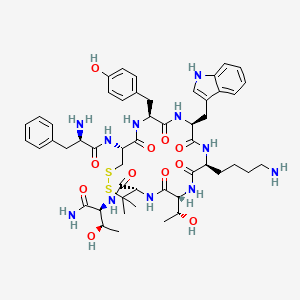
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)

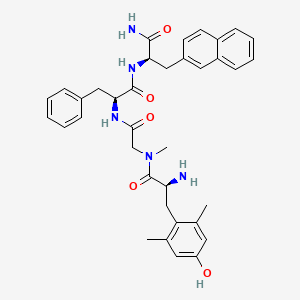
![2-methylsulfanyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B10848428.png)

